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Compound of Interest

Compound Name:
4,6-Dimethyl-2-

(methylthio)pyrimidine

Cat. No.: B088904 Get Quote

An In-Depth Technical Guide to 4,6-Dimethyl-2-(methylthio)pyrimidine: Structure, Properties,

and Applications

Abstract
This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-
(methylthio)pyrimidine, a heterocyclic compound of significant interest to researchers in

medicinal chemistry and drug development. The document elucidates the molecule's core

structural features, physicochemical properties, and established synthetic pathways. A primary

focus is placed on its functional role as a thymine analog, contextualizing its application in the

field of antimetabolite therapies. By synthesizing structural data, proven experimental

protocols, and mechanistic insights, this guide serves as an essential resource for scientists

leveraging this pyrimidine derivative in their research.

Molecular Identity and Structure
The foundational step in understanding the utility of any chemical entity is the precise

characterization of its molecular identity and structure. 4,6-Dimethyl-2-(methylthio)pyrimidine
is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are central to

various biological processes and pharmaceutical agents.
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A consistent and unambiguous identification of the compound is critical for research and

regulatory purposes. The key identifiers for 4,6-Dimethyl-2-(methylthio)pyrimidine are

summarized below.

Identifier Value Source

IUPAC Name
4,6-dimethyl-2-

(methylsulfanyl)pyrimidine
(Systematic)

CAS Number 14001-64-0

Molecular Formula C₇H₁₀N₂S

Molecular Weight 154.24 g/mol

SMILES CSC1=NC(C)=CC(C)=N1

Molecular Structure Elucidation
The structure of 4,6-Dimethyl-2-(methylthio)pyrimidine is defined by a central pyrimidine

ring. This six-membered aromatic ring contains two nitrogen atoms at positions 1 and 3. The

key substitutions that dictate its chemical behavior are:

Methyl Groups (CH₃): Two methyl groups are attached to carbons 4 and 6 of the pyrimidine

ring.

Methylthio Group (SCH₃): A methylthio group is attached to carbon 2. This sulfur-linked

moiety is crucial to its function, enhancing lipophilicity compared to a simple methyl group.

This specific arrangement of functional groups results in a molecule with distinct electronic and

steric properties that are leveraged in its applications as a synthetic intermediate and bioactive

compound.

Visualization
The two-dimensional representation of the molecule provides a clear view of the atomic

connectivity.

Caption: 2D structure of 4,6-dimethyl-2-(methylthio)pyrimidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b088904?utm_src=pdf-body
https://www.benchchem.com/product/b088904?utm_src=pdf-body
https://www.benchchem.com/product/b088904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its

properties can be reliably inferred from its structure and data from closely related analogs.

Physicochemical Properties
The physical properties of a compound govern its behavior in various systems, including

solubility and stability.

Property Value Notes

Appearance White to off-white solid
Inferred from similar pyrimidine

derivatives.

Melting Point Data not available

Related dihydroxy-analogs

have high melting points (>300

°C).[1]

Boiling Point Data not available

The parent 4,6-

dimethylpyrimidine boils at 154

°C.[2]

Solubility
Soluble in most organic

solvents

Inferred from related

compounds like 4,6-

Dimethoxy-2-

(methylthio)pyrimidine.[3]

Storage 2-8 °C, dry, well-ventilated
Recommended for maintaining

stability.

Anticipated Spectroscopic Signature
Spectroscopic analysis is essential for structure confirmation and purity assessment. Based on

the molecular structure, the following Nuclear Magnetic Resonance (NMR) and Infrared (IR)

signatures are predicted.

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly

informative.
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~ 6.5-7.0 ppm (singlet, 1H): This signal corresponds to the lone proton at the C5 position

of the pyrimidine ring.

~ 2.5 ppm (singlet, 3H): This signal arises from the three equivalent protons of the

methylthio (SCH₃) group.

~ 2.3 ppm (singlet, 6H): This signal represents the six equivalent protons from the two

methyl groups at the C4 and C6 positions. The equivalence is due to the molecule's

symmetry.

¹³C NMR: The carbon NMR spectrum should distinctly show all seven carbon atoms.

~ 170 ppm: Carbon at C2, attached to the electronegative sulfur and two nitrogen atoms.

~ 165 ppm: Carbons at C4 and C6, being equivalent.

~ 115 ppm: Carbon at C5.

~ 24 ppm: Carbon of the two equivalent methyl groups on the ring.

~ 14 ppm: Carbon of the methylthio group.

Infrared (IR) Spectroscopy: Key vibrational modes would include:

~ 3000-2850 cm⁻¹: C-H stretching from the methyl groups.

~ 1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the aromatic

pyrimidine ring.

Synthesis and Handling
The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine is typically achieved through a

reliable and high-yielding two-step process starting from common laboratory reagents.[4][5]

Synthetic Workflow
The overall process involves the initial formation of a pyrimidine-thiol intermediate followed by

S-methylation. This approach is a cornerstone of pyrimidine chemistry, offering a robust method

for introducing the methylthio group.
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Acetylacetone +
Thiourea

Step 1: Cyclocondensation
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Ethanol, Reflux

4,6-Dimethylpyrimidine-2-thiol

Step 2: S-Methylation

Methylating Agent
(e.g., Dimethyl Carbonate,

Iodomethane)

Base (e.g., NaH, K₂CO₃)

4,6-Dimethyl-2-(methylthio)pyrimidine

High Yield
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Caption: Two-step synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine.
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Experimental Protocol
This protocol is a representative procedure based on established methods for pyrimidine

synthesis.[4][5]

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add

acetylacetone (1.0 eq) and thiourea (1.0 eq) in ethanol.

Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature. The product often

precipitates from the solution.

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to

yield 4,6-dimethylpyrimidine-2-thiol, which may exist in equilibrium with its thione tautomer.

Step 2: Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend the 4,6-

dimethylpyrimidine-2-thiol (1.0 eq) from Step 1 in a suitable solvent such as

Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Deprotonation: Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate

(K₂CO₃, 1.5 eq) portion-wise at 0 °C to form the thiolate.

Methylation: Add a methylating agent like dimethyl carbonate or iodomethane (1.1 eq)

dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring

by TLC.

Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an

organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to afford pure 4,6-Dimethyl-2-(methylthio)pyrimidine.

Applications in Research and Drug Development
The utility of 4,6-Dimethyl-2-(methylthio)pyrimidine stems from its structural similarity to

endogenous biomolecules and its versatility as a chemical building block.

Role as a Thymine Analog in Antimetabolite Therapy
The primary pharmacological interest in this compound is its function as a thymine analog for

antimetabolite therapies. Antimetabolites are a class of chemotherapy drugs that mimic natural

substrates (metabolites) involved in the synthesis of DNA and RNA.[6]

Mechanism of Action: By resembling thymine, a key pyrimidine base in DNA, 4,6-Dimethyl-
2-(methylthio)pyrimidine can interfere with nucleic acid synthesis.[7] Rapidly dividing cells,

such as cancer cells, have a high demand for nucleotide synthesis. The introduction of an

antimetabolite can disrupt this process in several ways:

Inhibiting critical enzymes involved in the de novo synthesis of nucleotides.[6]

Being erroneously incorporated into DNA or RNA, leading to a fraudulent genetic code that

triggers cell cycle arrest and apoptosis (programmed cell death).[7]

Structural Significance: The methylthio group is a key feature, serving as a bioisostere of the

methyl group in thymine while simultaneously increasing the molecule's lipophilicity.

Enhanced lipophilicity can improve the compound's ability to cross cell membranes,

potentially increasing its bioavailability and intracellular concentration.

Intermediate in Chemical Synthesis
Beyond its direct biological activity, the pyrimidine core is a foundational scaffold in medicinal

chemistry and agrochemistry.[3] 4,6-Dimethyl-2-(methylthio)pyrimidine serves as a valuable

intermediate for building more complex molecules. The methylthio group can be further

modified, for example, by oxidation to a methylsulfinyl or methylsulfonyl group, which are

excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. This
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allows for the introduction of diverse functional groups at the C2 position, enabling the

generation of large libraries of compounds for drug screening.

Conclusion
4,6-Dimethyl-2-(methylthio)pyrimidine is a molecule of significant synthetic and

pharmacological value. Its well-defined structure, accessible synthesis, and functional role as a

thymine analog make it a powerful tool for researchers in oncology and drug discovery. The

strategic design, featuring a lipophilic methylthio group on a core pyrimidine scaffold,

exemplifies the principles of rational drug design. This guide provides the foundational

knowledge required for its effective handling, synthesis, and application in advanced scientific

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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